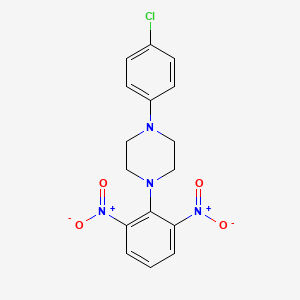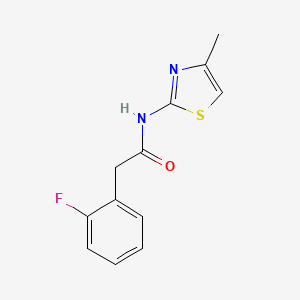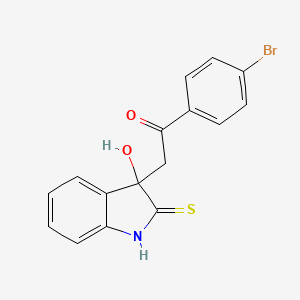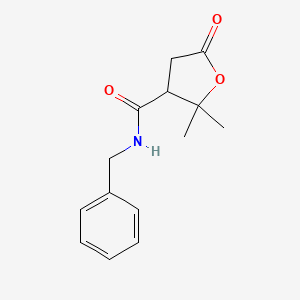![molecular formula C16H17FO3 B5143375 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene, also known as FPEB, is a compound that has gained attention in the field of neuroscience due to its potential as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Mecanismo De Acción
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene binds to the allosteric site of mGluR5, which is distinct from the orthosteric site that binds glutamate. Binding of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene to mGluR5 enhances the receptor's affinity for glutamate, leading to increased signaling through the mGluR5 pathway. This increased signaling is thought to underlie the therapeutic effects of mGluR5 agonists in neurological disorders.
Biochemical and Physiological Effects
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been shown to have high brain uptake and favorable pharmacokinetics, making it an ideal PET radiotracer for imaging mGluR5 in the brain. 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has also been shown to be selective for mGluR5, with minimal binding to other receptors in the brain. In preclinical studies, 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been used to visualize the distribution of mGluR5 in the brain and to study the effects of mGluR5 modulation on behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene as a PET radiotracer include its high affinity and selectivity for mGluR5, its favorable pharmacokinetics, and its ability to non-invasively image mGluR5 in the brain. The limitations of using 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene include the need for specialized equipment and expertise to perform PET imaging, the cost of producing and using the radiotracer, and the limited availability of PET imaging facilities.
Direcciones Futuras
For research on 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene include the development of new PET radiotracers with improved pharmacokinetics and selectivity for mGluR5, the use of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene to study the role of mGluR5 in other neurological disorders, and the development of mGluR5 modulators for therapeutic use. Additionally, 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene could be used in combination with other imaging techniques, such as functional magnetic resonance imaging, to gain a more comprehensive understanding of the role of mGluR5 in the brain.
Métodos De Síntesis
The synthesis of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene involves several steps, including the reaction of 4-fluorophenol with 2-bromoethanol, followed by the reaction of the resulting product with 1-chloro-3-nitrobenzene. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has been extensively studied as a PET radiotracer for imaging mGluR5 in the brain. mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, Fragile X syndrome, and addiction. 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has shown high affinity and selectivity for mGluR5, making it a promising tool for studying the role of mGluR5 in these disorders.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-18-15-4-3-5-16(12-15)20-11-10-19-14-8-6-13(17)7-9-14/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNYJPFWXQZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)


![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
